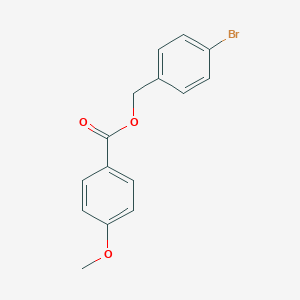

4-Bromobenzyl 4-methoxybenzoate

Descripción

4-Bromobenzyl 4-methoxybenzoate is an aromatic ester comprising a 4-methoxybenzoate moiety esterified with a 4-bromobenzyl group. Its structure combines electron-donating (methoxy) and electron-withdrawing (bromo) substituents, which influence its physicochemical and biological properties. This suggests that 4-bromobenzyl 4-methoxybenzoate could be synthesized through similar esterification or substitution reactions involving 4-methoxybenzoic acid derivatives and 4-bromobenzyl halides.

Propiedades

Fórmula molecular |

C15H13BrO3 |

|---|---|

Peso molecular |

321.16 g/mol |

Nombre IUPAC |

(4-bromophenyl)methyl 4-methoxybenzoate |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-4-12(5-9-14)15(17)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 |

Clave InChI |

KKCZXBNBXPXQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters

The compound’s structural analogs include esters with variations in substituents on the benzyl or benzoate groups. Key examples and their properties are summarized in Table 1.

Key Observations :

- Electron-withdrawing groups (e.g., bromo) enhance thermal stability and may increase reactivity in substitution reactions. For example, lanthanum 4-methoxybenzoate exhibits robust coordination behavior due to the methoxy group’s electron-donating effect .

- Antioxidant activity : Methyl 4-methoxybenzoate outperforms methyl 4-chlorobenzoate and methyl 4-nitrobenzoate in antioxidant assays, suggesting that the methoxy group enhances radical-scavenging capacity .

Coordination Chemistry and Thermal Behavior

4-Methoxybenzoate derivatives are prominent in coordination chemistry. For instance:

- Lithium 4-methoxybenzoate forms zigzag square grid networks via tetrahedral coordination, highlighting the ligand’s ability to bridge metal centers .

- Lanthanum 4-methoxybenzoate undergoes thermal decomposition at elevated temperatures (data inferred from thermogravimetric analysis), with stability influenced by metal-ligand interactions .

Metabolic Pathways

4-Methoxybenzoate esters are susceptible to enzymatic degradation. In Arthrobacter sp., 4-methoxybenzoate O-demethylase catalyzes the demethylation of 4-methoxybenzoate to p-hydroxybenzoate, which is further metabolized via protocatechuate-4,5-dioxygenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.